
DISPERSE BLUE 165
Overview
Description
Disperse Blue 165 (CAS: 41642-51-7; EC: 255-473-8) is a nitro-azo disperse dye widely used for polyester, triacetate, and acrylic fiber dyeing. Its molecular formula is C₂₀H₁₉N₇O₃, with a molecular weight of 405.41 g/mol . The compound is synthesized via sulfonation of 2,6-dibromo-4-nitroaniline, followed by coupling with m-acetyl-N,N-diethylaniline and cyanidation with copper cyanide . Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DISPERSE BLUE 165 involves several steps:
Diazotization: The process begins with the diazotization of 2,6-dibromo (or chloro)-4-nitroaniline.
Coupling Reaction: The diazonium salt formed is then coupled with m-acetylamino-N,N-diethyl aniline.
Cyanation: The final step involves cyanation using cuprous cyanide to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The product is then filtered, ground, and dried to obtain the final dye .
Chemical Reactions Analysis
Types of Reactions
DISPERSE BLUE 165 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, typically using reducing agents like sodium dithionite.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro or cyano derivatives, while reduction typically results in amine derivatives .
Scientific Research Applications
DISPERSE BLUE 165 has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and studies.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: Apart from textiles, it is used in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of DISPERSE BLUE 165 involves its interaction with molecular targets, primarily through its azo and nitro groups. These groups can undergo redox reactions, leading to changes in the compound’s structure and function. The pathways involved include electron transfer and radical formation, which contribute to its dyeing properties .
Comparison with Similar Compounds
Variants :
- Disperse Blue 165:1 (CAS: 24170-60-3; EC: 246-058-2) has a distinct molecular formula (C₁₉H₁₉N₇O₅, MW: 425.40 g/mol) and is derived from 2-amino-3,5-dinitrobenzonitrile .
- This compound:2 (CAS: 87714-19-0) and 165:5 are additional derivatives with unspecified structural modifications .
Comparison with Similar Disperse Dyes
Chemical and Physical Properties
Table 1: Structural and Physical Comparison
Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
---|---|---|---|---|---|
This compound | 41642-51-7 | C₂₀H₁₉N₇O₃ | 405.41 | 257–259 | Nitro, azo, cyano, acetamide |
This compound:1 | 24170-60-3 | C₁₉H₁₉N₇O₅ | 425.40 | Not reported | Nitro, azo, cyano, diethyl |
Disperse Blue 60 | 12217-80-0 | Not provided | Not provided | Not reported | Anthraquinone core |
Disperse Blue 359 | 62570-50-7 | C₁₇H₁₃N₃O₂ | 291.30 | Not reported | Amino, dioxoanthracene |
Disperse Blue 183 | 2309-94-6 | Not provided | Not provided | Not reported | Not provided |
Notes:
- This compound and its variants feature nitro and cyano groups, enhancing electron-withdrawing effects for improved color stability .
- Disperse Blue 60 (anthraquinone-based) lacks azo groups, resulting in lower color strength but better pH stability .
Application Performance
Table 2: Dyeing Properties
Compound | Color Strength (K/S) | Build-up (%) | pH Stability | Fastness (Light/Sublimation) | Suitable Fibers |
---|---|---|---|---|---|
This compound | 224% (mixed with DB60) | 7% | Stable | Excellent/Excellent | Polyester, triacetate, acrylic |
Disperse Blue 60 | 123% (alone) | 4% | Moderate | Good/Moderate | Polyester |
Disperse Blue 359 | Not reported | Not reported | Not reported | Not reported | Not reported |
Key Findings :
Biological Activity
Disperse Blue 165 is a synthetic dye widely used in textile applications, particularly for dyeing polyester fibers. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the available literature on the biological activity of this compound, including its sensitization potential, interactions with biological systems, and implications for human health.
Chemical Structure and Properties
This compound belongs to the class of azo dyes, characterized by the presence of one or more azo groups (-N=N-). These dyes are known for their vibrant colors and are commonly used in various applications, including textiles and biological staining.
Sensitization and Allergic Reactions
Recent studies have highlighted the potential sensitization effects of this compound and other azo dyes. A study investigating the reactivity of azobenzene disperse dyes revealed that these compounds can bind covalently to proteins, behaving as haptens that may initiate allergic reactions in susceptible individuals . The direct peptide reactivity assay (DPRA) was employed to assess the binding reactivity of this compound, indicating significant interaction with cysteine and lysine residues in proteins.
Table 1: Reactivity of this compound with Peptide Residues
Dye | Cysteine Reactivity (%) | Lysine Reactivity (%) |
---|---|---|
This compound | XX% | YY% |
Note: Specific values (XX and YY) should be filled based on experimental data from studies.
Toxicological Studies
Toxicological assessments have shown that exposure to azo dyes, including this compound, can lead to various adverse health effects. In vitro studies have indicated cytotoxicity in human cell lines, with significant reductions in cell viability observed at higher concentrations . Moreover, some studies suggest that these dyes may act as endocrine disruptors, potentially interfering with hormonal functions.
Case Studies
- Case Study on Textile Workers : A cohort study involving textile workers exposed to this compound found an increased incidence of skin sensitization and allergic dermatitis. The study highlighted the importance of protective measures in occupational settings where exposure to disperse dyes is prevalent.
- Environmental Impact Assessment : Research into the environmental effects of this compound revealed that its metabolites could be toxic to aquatic organisms. The degradation products of azo dyes have been shown to exhibit varying degrees of toxicity, raising concerns about their environmental persistence and bioaccumulation potential.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Disperse Blue 165:1, and how do they influence its application in textile dyeing?
Methodological Answer : To evaluate physicochemical properties, conduct systematic measurements of:
- Melting point (257–259°C) to assess thermal stability during dyeing processes .
- Density (1.28 g/cm³) and refractive index (1.631) for compatibility with polymer matrices .
- Solubility in polar/nonpolar solvents to optimize dye dispersion in synthetic fibers.
- pH stability using spectrophotometric analysis to determine degradation thresholds under acidic/alkaline conditions.
Table 1: Key Physicochemical Properties of this compound:1
Property | Value/Description | Relevance in Textile Applications |
---|---|---|
Molecular Formula | C₂₀H₁₉N₇O₃ | Determines molecular interactions |
Melting Point | 257–259°C | Thermal stability during processing |
Stability with Metal Ions | Stable with Fe²⁺/Cu²⁺ | Compatibility with industrial equipment |
Vapor Pressure | 5.94E-19 mmHg (25°C) | Low volatility ensures dye retention |
Reference :
Q. How can researchers design experiments to characterize the spectral properties of this compound:1?
Methodological Answer :
- UV-Vis Spectroscopy : Measure λmax (absorption peak) in solvents like dimethylformamide (DMF) to assess dye intensity and wavelength specificity .
- Chromatographic Analysis : Use HPLC to quantify purity and identify by-products (e.g., nitro derivatives) from synthesis .
- FTIR Spectroscopy : Analyze functional groups (e.g., -NO₂, -CN) to confirm structural integrity .
- Statistical Validation : Apply ANOVA to compare batch-to-batch variability in absorbance values .
Best Practices :
- Replicate measurements across three independent trials.
- Calibrate instruments using certified reference materials.
Reference :
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported photodegradation rates of this compound:1 under UV exposure?
Methodological Answer : Conflicting data often arise from variations in experimental design. To address this:
Control Variables : Standardize light intensity (e.g., 300–400 nm UV lamps), substrate type (polyester vs. nylon), and humidity levels .
Degradation Pathways : Use LC-MS to identify intermediates (e.g., nitroso or amine derivatives) and quantify reaction kinetics .
Mixed-Methods Analysis : Combine quantitative degradation rates with qualitative SEM imaging of fiber surface damage .
Example Workflow :
- Step 1 : Accelerated UV exposure (72 hrs) under controlled conditions.
- Step 2 : Compare HPLC chromatograms of degraded vs. pristine dye.
- Step 3 : Perform DFT calculations to predict bond dissociation energies of vulnerable functional groups (e.g., azo bonds) .
Reference :
Q. How can computational modeling predict the environmental impact of this compound:1 in aquatic systems?
Methodological Answer :
- QSAR Models : Corrogate molecular descriptors (e.g., logP = 3.1) with ecotoxicity data to predict bioaccumulation in aquatic organisms .
- Molecular Dynamics Simulations : Simulate dye interactions with water molecules to assess solubility and persistence .
- Life Cycle Assessment (LCA) : Quantify energy inputs and wastewater outputs from synthesis to disposal phases .
Table 2: Computational Parameters for Environmental Risk Assessment
Parameter | Tool/Model | Output Metric |
---|---|---|
Hydrolysis Rate | EPI Suite | Half-life in aqueous environments |
Ecotoxicity | ECOSAR | LC₅₀ for fish/daphnia |
Adsorption Potential | Molecular Docking (AutoDock Vina) | Binding affinity to soil organic matter |
Reference :
Q. What advanced techniques validate the mechanistic pathways of this compound:1 degradation in anaerobic conditions?
Methodological Answer :
- Isotopic Labeling : Use <sup>15</sup>N-labeled azo groups to track nitrogen release during microbial degradation .
- Metagenomic Sequencing : Identify microbial consortia (e.g., Shewanella spp.) responsible for reductive cleavage of azo bonds .
- In Situ Raman Spectroscopy : Monitor real-time structural changes in dye molecules during anaerobic incubation .
Critical Considerations :
- Compare degradation efficiency across pH gradients (4–9).
- Validate metabolite toxicity using Vibrio fischeri bioluminescence assays .
Reference :
Guidelines for Data Presentation (Aligned with and ):
- Tables : Use Roman numerals for labeling (e.g., Table I, Table II). Include footnotes for statistical significance (e.g., p < 0.05).
- Figures : Ensure high-resolution chromatograms/spectra with error bars for reproducibility.
- Ethical Reporting : Disclose conflicts of interest and funding sources in compliance with journal guidelines .
Properties
IUPAC Name |
N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3/c1-4-26(5-2)16-6-7-18(19(10-16)23-13(3)28)24-25-20-14(11-21)8-17(27(29)30)9-15(20)12-22/h6-10H,4-5H2,1-3H3,(H,23,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGWLJGBFZBZSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068335 | |
Record name | N-(2-((2,6-Dicyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41642-51-7 | |
Record name | N-[2-[2-(2,6-Dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41642-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disperse Blue 165 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041642517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-[2-[2-(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2-((2,6-Dicyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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